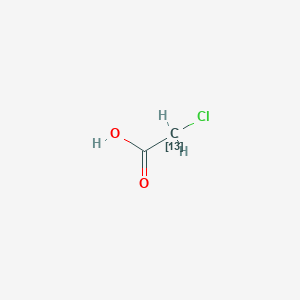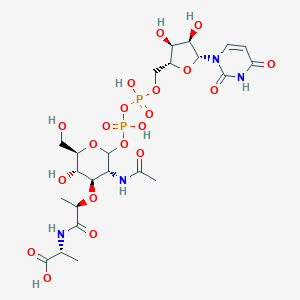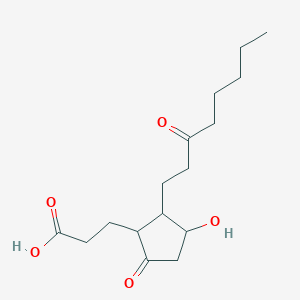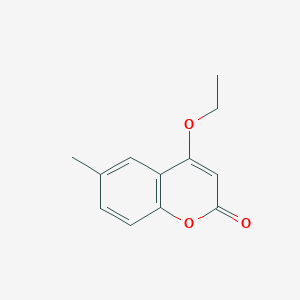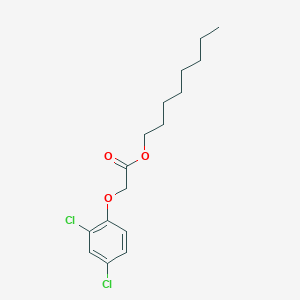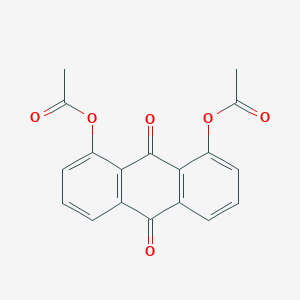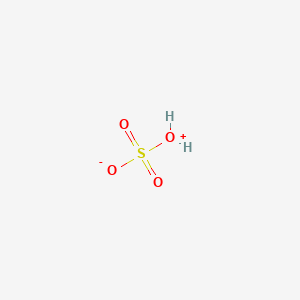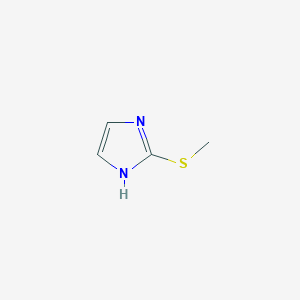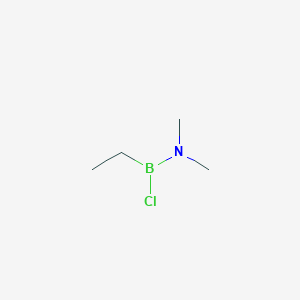
Chloro(dimethylamino)ethylborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dimethylamino)ethylborane, also known as CDEB, is a boron-containing compound that has been extensively studied in recent years due to its unique properties and potential applications in various fields. CDEB is a colorless liquid that is highly reactive and has a strong tendency to form complexes with other molecules.
Aplicaciones Científicas De Investigación
Chloro(dimethylamino)ethylborane has been found to have a wide range of applications in scientific research. One of the most significant areas of study has been in the field of organic synthesis. Chloro(dimethylamino)ethylborane can be used as a powerful reducing agent in a variety of reactions, including the reduction of aldehydes, ketones, and esters. Additionally, Chloro(dimethylamino)ethylborane has been used as a catalyst in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Chloro(dimethylamino)ethylborane is complex and not fully understood. However, it is believed that Chloro(dimethylamino)ethylborane acts as a source of highly reactive boron species that can transfer electrons to other molecules. This transfer of electrons can lead to the reduction of a variety of functional groups, as well as the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects:
While Chloro(dimethylamino)ethylborane has not been extensively studied for its biochemical and physiological effects, it has been shown to be toxic to cells at high concentrations. Additionally, Chloro(dimethylamino)ethylborane has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Chloro(dimethylamino)ethylborane in lab experiments is its high reactivity and versatility. Chloro(dimethylamino)ethylborane can be used as a reducing agent, a catalyst, and a boron source, making it a valuable tool in a variety of synthetic reactions. However, the high reactivity of Chloro(dimethylamino)ethylborane also presents a potential hazard, as it can react violently with air, water, and other reactive compounds.
Direcciones Futuras
There are many potential future directions for research on Chloro(dimethylamino)ethylborane. One area of interest is the development of new synthetic methods that utilize Chloro(dimethylamino)ethylborane as a reducing agent or catalyst. Additionally, Chloro(dimethylamino)ethylborane has shown promise as a boron source for boron neutron capture therapy, a cancer treatment that involves targeting cancer cells with boron-containing compounds and then irradiating the cells with neutrons. Further research is needed to fully understand the potential applications of Chloro(dimethylamino)ethylborane in this area.
Métodos De Síntesis
Chloro(dimethylamino)ethylborane can be synthesized by reacting triethylborane with dimethylamine and chloroethane. The reaction is highly exothermic and requires careful handling due to the potential for explosive decomposition. The resulting product is purified through distillation and can be stored under inert conditions.
Propiedades
Número CAS |
1739-26-0 |
|---|---|
Nombre del producto |
Chloro(dimethylamino)ethylborane |
Fórmula molecular |
C4H11BClN |
Peso molecular |
119.4 g/mol |
Nombre IUPAC |
N-[chloro(ethyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H11BClN/c1-4-5(6)7(2)3/h4H2,1-3H3 |
Clave InChI |
AUFSVGUTOXBJAW-UHFFFAOYSA-N |
SMILES |
B(CC)(N(C)C)Cl |
SMILES canónico |
B(CC)(N(C)C)Cl |
Sinónimos |
Chloro(dimethylamino)ethylborane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





